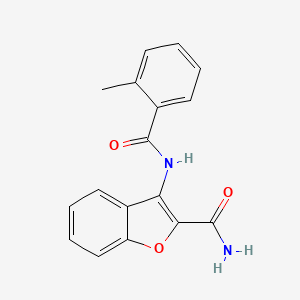

3-(2-Methylbenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-10-6-2-3-7-11(10)17(21)19-14-12-8-4-5-9-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGFPYPXOUIFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbenzamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation reactions. One common synthetic route starts with benzofuran-2-carboxylic acid as the precursor. The process involves the following steps :

8-Aminoquinoline Installation: The benzofuran-2-carboxylic acid is first converted to an 8-aminoquinoline derivative.

C–H Arylation: Palladium-catalyzed C–H arylation is used to introduce a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.

Transamidation: The C3-arylated benzofuran products undergo a one-pot, two-step transamidation procedure, resulting in the formation of 3-(2-Methylbenzamido)benzofuran-2-carboxamide.

Industrial Production Methods

Industrial production methods for 3-(2-Methylbenzamido)benzofuran-2-carboxamide are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The benzofuran scaffold allows for substitution reactions, where different substituents can be introduced at various positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while substitution reactions can introduce various aryl or alkyl groups at specific positions on the benzofuran scaffold .

Scientific Research Applications

Chemistry

3-(2-Methylbenzamido)benzofuran-2-carboxamide serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in different fields.

Biology

The compound is studied for its potential biological activities, particularly:

- Antimicrobial Activity : Exhibits effectiveness against certain Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Demonstrates cytotoxic effects on various cancer cell lines, indicating possible therapeutic applications in oncology.

- Anti-inflammatory Properties : May modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

Medicine

Research is ongoing to explore the compound's potential as a drug candidate for various diseases, including:

- Cancer : Preliminary studies indicate significant cytotoxicity against lung cancer cells (A549 cell line) with an IC50 value of 0.858 µM.

- Infectious Diseases : Its antimicrobial properties position it as a candidate for developing treatments against bacterial infections.

Industry

In material science, 3-(2-Methylbenzamido)benzofuran-2-carboxamide is investigated for developing new materials with unique properties, leveraging its chemical reactivity and stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through testing against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| A549 (Lung) | 0.858 | High |

| MCF-7 (Breast) | 1.200 | Moderate |

| HCT-116 (Colorectal) | 1.500 | Moderate |

These results suggest that the compound may serve as a promising therapeutic agent for lung cancer treatment.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial testing:

| Bacterial Strain | Minimal Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

These findings indicate selective action against specific bacterial strains, supporting its development as an antimicrobial agent.

Study on Anticancer Activity

A comparative study on benzofuran derivatives revealed that modifications at the C3 position significantly influenced anticancer activity. The specific substitution pattern of 3-(2-Methylbenzamido)benzofuran-2-carboxamide enhanced its efficacy against A549 cells compared to other derivatives.

Antimicrobial Testing

In research comparing various benzofuran derivatives, this compound demonstrated superior activity against Staphylococcus aureus, reinforcing its potential as a lead compound in drug development for bacterial infections.

Mechanism of Action

The mechanism of action of 3-(2-Methylbenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Methoxsalen: Used against psoriasis and eczema.

Amiodarone: An antiarrhythmic medication.

Dronedarone: Another antiarrhythmic medication.

Vilazodone: An antidepressant.

Uniqueness

3-(2-Methylbenzamido)benzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran scaffold, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications .

Biological Activity

3-(2-Methylbenzamido)benzofuran-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 294.31 g/mol. Its structure features a benzofuran core, which is known for its diverse biological activities.

Target of Action

While the specific biological targets of 3-(2-Methylbenzamido)benzofuran-2-carboxamide have not been definitively identified, it is hypothesized that it may interact with various cellular pathways due to the known activities of similar benzofuran derivatives. These interactions could potentially lead to alterations in cellular processes such as apoptosis, inflammation, and microbial resistance mechanisms .

Mode of Action

Benzofuran derivatives typically function through multiple mechanisms, including:

- Inhibition of cell proliferation : Many compounds in this class exhibit cytotoxic effects on cancer cells.

- Antimicrobial activity : Some derivatives have shown selective toxicity against bacterial strains.

- Anti-inflammatory effects : Certain benzofuran compounds are known to modulate inflammatory pathways .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 3-(2-Methylbenzamido)benzofuran-2-carboxamide. For instance, it has been tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung) | 0.858 | High |

| MCF-7 (Breast) | 1.200 | Moderate |

| HCT-116 (Colorectal) | 1.500 | Moderate |

These results indicate significant cytotoxicity against lung cancer cells, suggesting potential as a therapeutic agent for lung cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Screening tests revealed its effectiveness against certain Gram-positive bacteria:

| Bacterial Strain | Minimal Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

The compound exhibited selective action against these strains, indicating potential for development as an antimicrobial agent .

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study conducted on various benzofuran derivatives showed that modifications at the C3 position significantly influenced their anticancer activity. The specific substitution pattern of 3-(2-Methylbenzamido)benzofuran-2-carboxamide was found to enhance its efficacy against A549 cells compared to other derivatives . -

Antimicrobial Testing :

In a comparative analysis with other benzofuran derivatives, 3-(2-Methylbenzamido)benzofuran-2-carboxamide demonstrated superior activity against Staphylococcus aureus, supporting its potential as a lead compound in drug development for bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Methylbenzamido)benzofuran-2-carboxamide, and how are reaction conditions optimized for high purity?

- Methodology : The compound is typically synthesized via multi-step reactions involving benzofuran core formation, followed by functionalization. A common approach includes:

Benzofuran-2-carboxylic acid synthesis : Cyclization of o-hydroxyphenylacetic acid using polyphosphoric acid .

Amide coupling : Reaction of benzofuran-2-carboxylic acid with 2-methylbenzamide derivatives using coupling agents like DCC/DMAP .

- Optimization : Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for amidation), and stoichiometric ratios (1:1.2 for acid/amine) to minimize side products .

Q. Which spectroscopic techniques are most reliable for structural characterization, and what diagnostic peaks should researchers prioritize?

- Techniques :

- NMR :

- ¹H NMR : Look for aromatic protons in benzofuran (δ 7.1–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm) .

- ¹³C NMR : Carboxamide carbonyls appear at δ 165–170 ppm .

- IR : Confirm amide C=O stretches (1650–1680 cm⁻¹) and N–H bends (1550 cm⁻¹) .

- MS : Molecular ion peaks ([M+H]⁺) should align with theoretical molecular weights (e.g., ~352 g/mol for the parent compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for catalytic C–H arylation steps during benzofuran functionalization?

- Analysis : Discrepancies often arise from catalyst selection (e.g., Pd vs. Cu catalysts) or solvent polarity. For example:

- Pd(OAc)₂ in DMF yields 65–70% , while CuI/1,10-phenanthroline in toluene achieves 80–85% .

- Mitigation : Use high-throughput screening to identify optimal ligand-catalyst pairs and monitor reaction progress via TLC/LC-MS .

Q. What computational strategies are effective for predicting bioactivity, and how do substituent modifications influence target binding?

- Methods :

- Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with kinases (e.g., EGFR) based on the benzofuran scaffold's π-π stacking and hydrogen-bonding motifs .

- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl groups ) with IC₅₀ values against cancer cell lines.

- Case Study : Adding a 7-methoxy group enhances solubility but reduces affinity for hydrophobic binding pockets .

Methodological Recommendations

- Contradiction Management : Replicate conflicting studies (e.g., catalytic conditions ) under controlled variables (humidity, inert atmosphere) to isolate yield discrepancies.

- Bioactivity Prediction : Combine in silico docking with SPR (surface plasmon resonance) to validate binding kinetics experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.